molecular formula K2NO7S2 * B1143464 POTASSIUM NITROSODISULFONATE CAS No. 14293-70-0

POTASSIUM NITROSODISULFONATE

Cat. No. B1143464
CAS RN: 14293-70-0
M. Wt: 268.33
InChI Key:
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Description

Potassium Nitrosodisulfonate, also known as Fremy’s salt, is a member of aminoxyls and a potassium salt . It is functionally related to an organosulfonate oxoanion . It is an oxidizing reagent that can be used to convert phenols, naphthols, and anilines to quinones, benzylic alcohols to aldehydes or ketones, and amino acids to α-keto acids .


Synthesis Analysis

Frémy’s salt is prepared from hydroxylaminedisulfonic acid. Oxidation of the conjugate base gives the purple dianion . The synthesis can be performed by combining nitrite and bisulfite to give the hydroxylaminedisulfonate .


Molecular Structure Analysis

The molecular formula of Potassium Nitrosodisulfonate is K2NO7S2 . Its molecular weight is 268.33 g/mol . The InChI string is 1S/2K.H2NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;(H,3,4,5)(H,6,7,8)/q2*+1;/p-2 .


Chemical Reactions Analysis

Potassium Nitrosodisulfonate is an oxidizing reagent that can be used to convert phenols, naphthols, and anilines to quinones . It can also be used for the preparation of heterocyclic quinones and oxidative aromatization .


Physical And Chemical Properties Analysis

Potassium Nitrosodisulfonate appears as a yellowish-brown solid . Its molecular weight is 268.33 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 0 . Its Exact Mass is 267.8390317 g/mol .

Mechanism of Action

Fremy’s Salt: A Comprehensive Overview of Its Mechanism of Action

Fremy’s Salt, also known as Potassium Nitrosodisulfonate, is a chemical compound with the formula (K4[ON(SO3)2]2), sometimes written as (K2[NO(SO3)2]). It is a bright yellowish-brown solid, but its aqueous solutions are bright violet .

Target of Action

Fremy’s Salt primarily targets phenols and aromatic amines . It is used in oxidation reactions, particularly for the oxidation of these structures .

Mode of Action

Fremy’s Salt acts as a long-lived free radical . It oxidizes most phenols to p-quinones when there is no Para-substituent . The oxygen incorporation occurs exclusively from the oxygen of Fremy’s Salt on the phenol group .

Biochemical Pathways

Fremy’s Salt is involved in the oxidation of aromatic amine and phenol structures . It allows for the polymerization and cross-linking of peptides and peptide-based hydrogels . It can also be used as a model for peroxyl radicals in studies that examine the antioxidant mechanism of action in a wide range of natural products .

Pharmacokinetics

It is known that fremy’s salt provides high nuclear spin polarization and allows for rapid scavenging under mild reducing conditions

Result of Action

The result of Fremy’s Salt action is the oxidation of target molecules, leading to changes in their structure and function . For example, it can oxidize phenols to p-quinones . It also allows for the polymerization and cross-linking of peptides and peptide-based hydrogels .

Action Environment

The action of Fremy’s Salt is influenced by environmental factors such as temperature and the presence of other compounds . For example, the synthesis of Fremy’s Salt can be performed by combining nitrite and bisulfite, and oxidation is typically conducted at low temperatures . The presence of other compounds, such as a radical scavenger, can also influence the action of Fremy’s Salt .

Safety and Hazards

Potassium Nitrosodisulfonate is classified as a chemical that, in contact with water, emits flammable gases (Category 1), H260 . It is also classified as Acute toxicity, Oral (Category 4), H302; Acute toxicity, Inhalation (Category 4), H332; and Acute toxicity, Dermal (Category 4), H312 . It should be handled under inert gas and protected from moisture .

Future Directions

Potassium Nitrosodisulfonate has been used in some oxidation reactions, such as for oxidation of some anilines and phenols . It has also been used in the synthesis of antitumor agents . It can also be used as a model for peroxyl radicals in studies that examine the antioxidant mechanism of action in a wide range of natural products .

properties

InChI

InChI=1S/2K.H2NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;(H,3,4,5)(H,6,7,8)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSLHAZEJBXKMN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N([O])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

K2NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow-orange or orange-brown solid; [Merck Index] Yellow-orange powder; [Sigma-Aldrich MSDS]
Record name Fremy's salt
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CAS RN

14293-70-0
Record name Dipotassium nitrosodisulphonate
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Record name POTASSIUM NITROSYLDISULFONATE
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